

# Spectroscopic Analysis of Linalyl Benzoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Linalyl benzoate*

Cat. No.: B092885

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## Introduction

**Linalyl benzoate** (3,7-dimethylocta-1,6-dien-3-yl benzoate) is an aromatic monoterpenoid ester with the chemical formula C<sub>17</sub>H<sub>22</sub>O<sub>2</sub>.<sup>[1][2][3]</sup> It is recognized for its characteristic heavy, floral, and balsamic-fruity odor and is utilized as a flavoring and fragrance agent.<sup>[2][4]</sup> This technical guide provides a detailed overview of the key spectroscopic data for **linalyl benzoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

## Predicted Spectroscopic Data

While experimental spectra for **linalyl benzoate** are available in select databases, detailed peak assignments are not always publicly accessible.<sup>[1][2]</sup> The data presented in the following tables are predicted based on the known spectroscopic behavior of its constituent functional groups—the benzoate moiety and the linalyl group—derived from analogous compounds and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>).

Predicted  $^1\text{H}$ -NMR Data (400 MHz,  $\text{CDCl}_3$ )

The predicted  $^1\text{H}$ -NMR spectrum of **linalyl benzoate** is characterized by signals from the aromatic protons of the benzoate group and the aliphatic and olefinic protons of the linalyl group.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~ 8.05	dd	2H	Aromatic (ortho-H)
~ 7.55	t	1H	Aromatic (para-H)
~ 7.45	t	2H	Aromatic (meta-H)
~ 6.00	dd	1H	Olefinic ( $-\text{CH}=\text{CH}_2$ )
~ 5.25	d	1H	Olefinic ( $-\text{CH}=\text{CH}_2$ ) (trans)
~ 5.15	t	1H	Olefinic ( $-\text{C}=\text{CH}-$ )
~ 5.10	d	1H	Olefinic ( $-\text{CH}=\text{CH}_2$ ) (cis)
~ 2.10	m	2H	Allylic ( $-\text{CH}_2-$ )
~ 1.70	m	2H	Aliphatic ( $-\text{CH}_2-$ )
~ 1.68	s	3H	Methyl ( $-\text{C}(\text{CH}_3)=$ )
~ 1.60	s	3H	Methyl ( $-\text{C}(\text{CH}_3)=$ )
~ 1.55	s	3H	Methyl ( $\text{O}-\text{C}-\text{CH}_3$ )

Predicted  $^{13}\text{C}$ -NMR Data (100 MHz,  $\text{CDCl}_3$ )

The  $^{13}\text{C}$ -NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~ 166.0	Carbonyl (C=O)
~ 144.5	Olefinic (-CH=CH <sub>2</sub> )
~ 133.0	Aromatic (para-C)
~ 131.0	Aromatic (ipso-C)
~ 130.0	Olefinic (-C(CH <sub>3</sub> )=)
~ 129.5	Aromatic (ortho-C)
~ 128.5	Aromatic (meta-C)
~ 124.0	Olefinic (-C=CH-)
~ 115.0	Olefinic (=CH <sub>2</sub> )
~ 85.0	Quaternary Carbon (O-C(CH <sub>3</sub> )-)
~ 42.0	Allylic (-CH <sub>2</sub> -)
~ 25.5	Methyl (-C(CH <sub>3</sub> )=)
~ 23.0	Methyl (O-C-CH <sub>3</sub> )
~ 22.5	Aliphatic (-CH <sub>2</sub> -)
~ 17.5	Methyl (-C(CH <sub>3</sub> )=)

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a liquid sample like **linalyl benzoate**, the spectrum is typically acquired "neat" as a thin film between salt plates.

Predicted IR Absorption Data (Neat Film)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment of Vibration
~ 3080 - 3030	Medium	Aromatic & Olefinic C-H Stretch
~ 2970 - 2850	Strong	Aliphatic C-H Stretch (CH <sub>3</sub> , CH <sub>2</sub> )
~ 1720	Strong	C=O Stretch (Conjugated Ester)
~ 1645	Medium	C=C Stretch (Alkene)
~ 1600, 1585, 1450	Medium	C=C Stretch (Aromatic Ring)
~ 1270	Strong	Asymmetric C-O-C Stretch (Ester)
~ 1110	Strong	Symmetric C-O-C Stretch (Ester)
~ 710	Strong	C-H Out-of-plane Bend (Monosubstituted Aromatic Ring)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For a volatile compound like **linalyl benzoate**, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common analytical method.

Predicted Mass Spectrometry Fragmentation Data (EI)

m/z	Relative Intensity	Predicted Fragment Ion
258	Low	[M] <sup>+</sup> (Molecular Ion)
136	Medium	[C <sub>10</sub> H <sub>16</sub> ] <sup>+</sup> (Linalool/Linalyl fragment)
121	Medium	[C <sub>9</sub> H <sub>13</sub> ] <sup>+</sup> (Fragment from linalyl cation)
105	High (Base Peak)	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
69	Medium	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup> (Terpene fragment)
41	Medium	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **linalyl benzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of pure **linalyl benzoate** for <sup>1</sup>H-NMR (or 50-100 mg for <sup>13</sup>C-NMR) into a clean, dry vial.
  - Add approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
  - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
  - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. The final liquid height should be approximately 4-5 cm.
  - Cap the NMR tube securely.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to optimize its homogeneity, minimizing peak broadening and distortion.
  - Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  spectra using standard acquisition parameters on a 400 MHz (or higher) spectrometer. For  $^1\text{H}$ -NMR, a typical experiment involves 8-16 scans. For  $^{13}\text{C}$ -NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.
  - Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectra to the TMS signal at 0.00 ppm for  $^1\text{H}$  and 77.16 ppm for the central peak of the  $\text{CDCl}_3$  triplet in the  $^{13}\text{C}$  spectrum.
  - Integrate the peaks in the  $^1\text{H}$ -NMR spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
  - Ensure the surfaces of two salt plates (e.g., NaCl or KBr) are clean and dry. Handle the plates by their edges to avoid moisture contamination.
  - Place one to two drops of liquid **linalyl benzoate** onto the center of one salt plate.
  - Carefully place the second salt plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.
  - Place the assembled salt plates into the sample holder of the FTIR spectrometer.

- Data Acquisition:
  - Perform a background scan with the empty spectrometer to record the spectrum of atmospheric CO<sub>2</sub> and water vapor, which will be subtracted from the sample spectrum.
  - Place the sample holder containing the prepared plates into the spectrometer's beam path.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - Set the spectral range from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
  - Process the resulting spectrum by performing the background subtraction and annotating the significant peaks.

## Gas Chromatography-Mass Spectrometry (GC-MS)

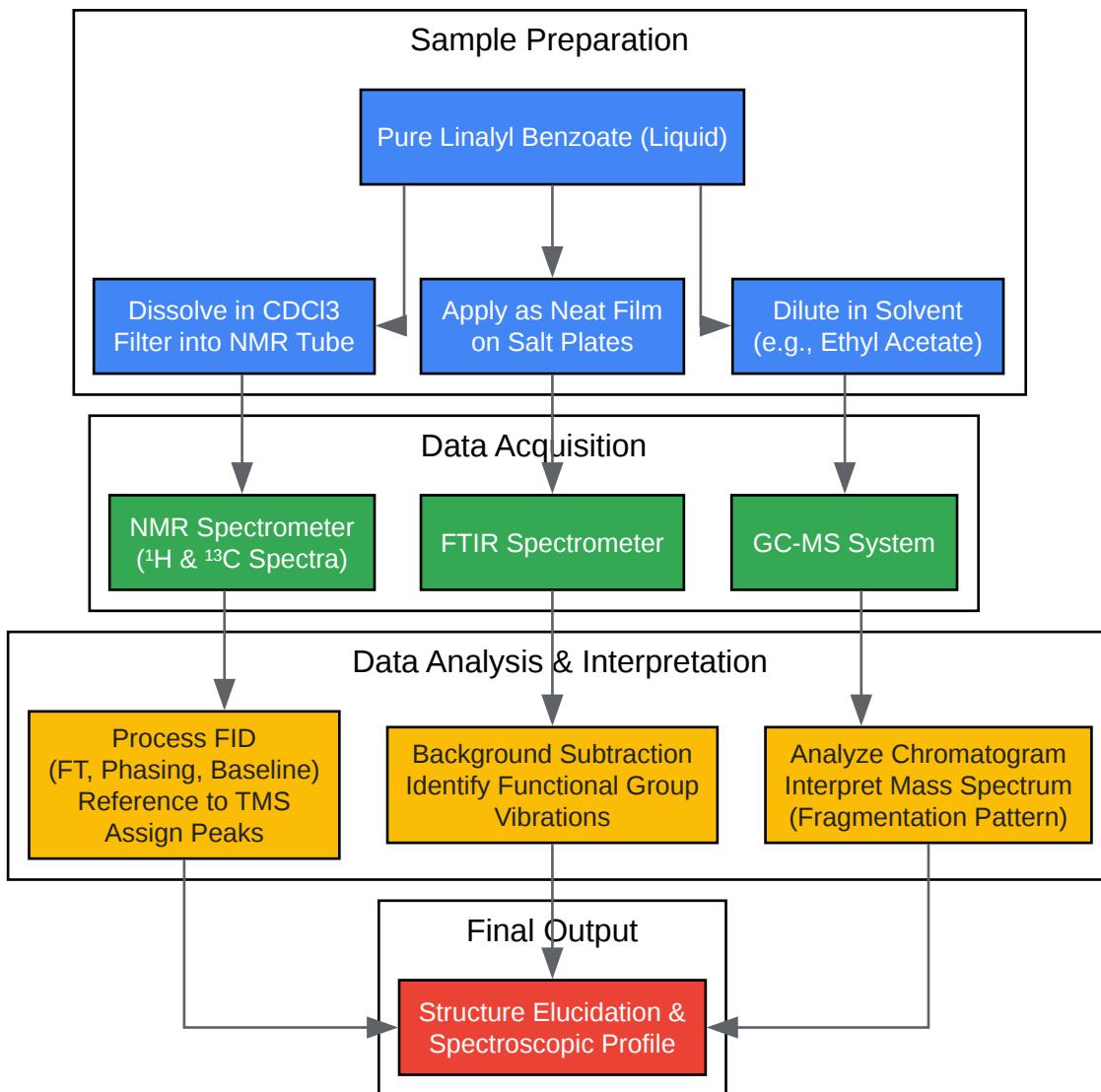
- Sample Preparation:
  - Prepare a dilute solution of **linalyl benzoate** (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- Instrumentation and Data Acquisition:
  - Gas Chromatograph (GC) Conditions:
    - Injector: Split/splitless injector, set to 250 °C with a split ratio of 20:1.
    - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
    - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
    - Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
  - Mass Spectrometer (MS) Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Analysis:
  - Inject 1  $\mu$ L of the prepared sample into the GC-MS system.
  - Acquire the data.
  - Identify the peak corresponding to **linalyl benzoate** based on its retention time.
  - Analyze the mass spectrum of the identified peak, comparing the fragmentation pattern to known patterns for benzoate esters and terpenes.

## Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like **linalyl benzoate** is illustrated below.

## Workflow for Spectroscopic Analysis of Linalyl Benzoate

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Caption: General workflow for the spectroscopic characterization of **linalyl benzoate**.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)